molecular formula C15H13BrO3 B1269254 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 352455-48-2

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1269254
CAS No.: 352455-48-2
M. Wt: 321.16 g/mol
InChI Key: JXNATVTYSLOUDG-UHFFFAOYSA-N
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Description

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Paired Electrolysis in Organic Reaction Chemistry

The compound has been explored in the context of paired electrolysis, a method for driving organic reactions under ambient conditions using electricity. A study by Sherbo et al. (2018) demonstrated the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, highlighting the potential of this approach for synthesizing valuable chemicals with minimal waste.

Anti-Asthmatic Activity

A related compound, 4-hydroxy-3-methoxybenzaldehyde, has shown potent anti-asthmatic activity. Jang et al. (2010) reported that this compound significantly inhibited specific airway resistance in both immediate and late-phase asthmatic responses, pointing towards its potential in managing asthma symptoms [Jang, Lee, & Kim, 2010).

Synthesis and Structural Analysis

The synthesis and characterization of related benzyloxybenzaldehyde derivatives have been extensively studied. Hayvalı et al. (2010) investigated derivatives formed by reactions with 4-nitrobenzyl bromide, providing insights into potential applications in chemical synthesis and pharmaceuticals (Hayvalı, Dal, Köksal, Şahin, & Hökelek, 2010).

Crystallography and Molecular Docking

Studies have also focused on the crystal structures and molecular docking of methoxybenzaldehyde derivatives. Gomes et al. (2018) examined the crystal structures of methoxybenzaldehyde oxime derivatives, which could have implications in designing molecules with desired chemical properties (Gomes, de Souza, Da Costa, Wardell, & Low, 2018).

Antiplasmodial Activities

The potential of 4-methoxybenzaldehyde derivatives in treating malaria has been explored. Hadanu et al. (2010) synthesized a compound starting from 4-methoxybenzaldehyde and evaluated its antiplasmodial activities, indicating its potential in antimalarial therapies (Hadanu, Mastjeh, Jumina, Mustofa, Widjayanti, & Sholikhah, 2010).

Safety and Hazards

While specific safety and hazard information for “4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde” is not available, it’s important to handle all chemical compounds with care. Avoid contact with skin and eyes, do not breathe mist/vapors/spray, and do not ingest .

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNATVTYSLOUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352768
Record name 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352455-48-2
Record name 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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